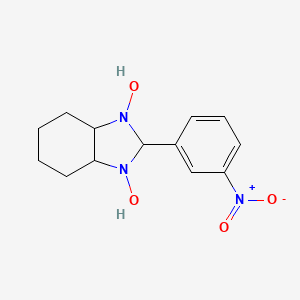
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methyl-3-nitrobenzoate
Descripción general
Descripción
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methyl-3-nitrobenzoate, also known as EPOC-MNB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of chromone derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methyl-3-nitrobenzoate is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce cell cycle arrest and activate the p53 pathway, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, this compound has been reported to have a low toxicity profile in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methyl-3-nitrobenzoate in lab experiments is its potent anti-tumor activity against various cancer cell lines. It also has low toxicity, making it a potential candidate for further drug development. However, the limitations of this compound include its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methyl-3-nitrobenzoate. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various cancers. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important areas of future research.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in drug discovery and development. Its potent anti-tumor activity, anti-inflammatory, anti-oxidant, and anti-microbial properties make it a promising candidate for further research. The mechanism of action of this compound is not fully understood, but it has been shown to inhibit the activity of topoisomerase II and induce apoptosis. Although this compound has some limitations, its low toxicity and potential therapeutic applications make it an attractive compound for further study.
Aplicaciones Científicas De Investigación
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methyl-3-nitrobenzoate has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Due to its potential therapeutic applications, this compound has been extensively studied in preclinical models. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Propiedades
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7/c1-3-16-7-9-17(10-8-16)32-23-14-31-22-13-18(11-12-20(22)24(23)27)33-25(28)19-5-4-6-21(15(19)2)26(29)30/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQGCKFCMHPUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
![N,N-diethyl-4-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4884779.png)
![ethyl N-({4,6-dimethyl-3-[(phenylacetyl)amino]thieno[2,3-b]pyridin-2-yl}carbonyl)glycinate](/img/structure/B4884789.png)
![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B4884803.png)
![1-{3-[(3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4884817.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)


![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)
![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)